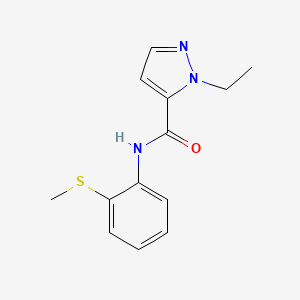![molecular formula C29H26N4OS B10901485 6-(Anthracen-9-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10901485.png)
6-(Anthracen-9-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(9-ANTHRYL)-3-(PENTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound that features a unique structure combining anthryl, pentylsulfanyl, and dihydrotriazino-benzoxazepine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(9-ANTHRYL)-3-(PENTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Anthryl Moiety: This can be achieved through Friedel-Crafts acylation of anthracene.
Introduction of the Pentylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with pentylthiol.
Construction of the Dihydrotriazino-benzoxazepine Core: This is typically done through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(9-ANTHRYL)-3-(PENTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can undergo various chemical reactions, including:
Oxidation: The anthryl moiety can be oxidized to form quinones.
Reduction: The dihydrotriazino-benzoxazepine core can be reduced to its corresponding amine.
Substitution: The pentylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to the presence of the anthryl moiety.
Medicine: Investigated for its potential as an anticancer agent due to its unique structure.
Mécanisme D'action
The mechanism of action of 6-(9-ANTHRYL)-3-(PENTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is not fully understood, but it is believed to involve interactions with specific molecular targets. The anthryl moiety may intercalate into DNA, while the pentylsulfanyl group could interact with proteins or enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(9-ANTHRYL)-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
- 6-(9-ANTHRYL)-3-(ETHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
Uniqueness
The uniqueness of 6-(9-ANTHRYL)-3-(PENTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The longer pentylsulfanyl chain may enhance its lipophilicity and potentially improve its interaction with biological membranes compared to its shorter-chain analogs.
Propriétés
Formule moléculaire |
C29H26N4OS |
|---|---|
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
6-anthracen-9-yl-3-pentylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C29H26N4OS/c1-2-3-10-17-35-29-31-28-26(32-33-29)23-15-8-9-16-24(23)30-27(34-28)25-21-13-6-4-11-19(21)18-20-12-5-7-14-22(20)25/h4-9,11-16,18,27,30H,2-3,10,17H2,1H3 |
Clé InChI |
FCDBCWYVZHRJFP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=C5C=CC=CC5=CC6=CC=CC=C64)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-methylpyridin-2-yl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B10901406.png)
![3-[(2E)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B10901407.png)
![3-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}-2-methylbenzoic acid](/img/structure/B10901419.png)
![{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzylidene}propanedinitrile](/img/structure/B10901421.png)
![N-benzyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10901429.png)

![5-(difluoromethyl)-4-{[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10901438.png)
![2-(1-Adamantyl)-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]acetamide](/img/structure/B10901446.png)
![2-chloro-4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B10901451.png)
![N-[3-(dimethylamino)propyl]-3-[(naphthalen-1-yloxy)methyl]benzamide](/img/structure/B10901452.png)
![N'-[(E)-(5-methylfuran-2-yl)methylidene]pentanehydrazide](/img/structure/B10901453.png)
![2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[1-(naphthalen-2-yl)ethylidene]propanehydrazide](/img/structure/B10901465.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]undecanehydrazide](/img/structure/B10901471.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10901489.png)
